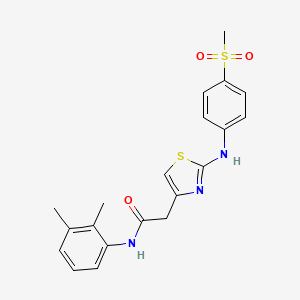
N-(2,3-dimethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 358.45 g/mol
The presence of the thiazole ring is noteworthy, as thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that thiazole-containing compounds exhibit significant antimicrobial properties. For instance, a study on thiazole derivatives showed promising activity against various bacterial strains, indicating that modifications in the thiazole structure can enhance efficacy against pathogens .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2,3-dimethylphenyl)-... | Staphylococcus aureus | 8 µg/mL |
| N-(2,3-dimethylphenyl)-... | Escherichia coli | 16 µg/mL |
| N-(2,3-dimethylphenyl)-... | Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance anticancer activity .
Case Study: Anticancer Efficacy
In a recent study, a series of thiazole derivatives were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, compounds with electron-withdrawing groups at the para position of the phenyl ring demonstrated enhanced cytotoxicity against A-431 and Jurkat cell lines .
The biological activity of N-(2,3-dimethylphenyl)-... can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazole derivatives often inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways.
- Interference with DNA Replication : Certain thiazoles disrupt DNA synthesis, leading to cell cycle arrest.
Toxicity and Safety Profile
Evaluating the safety profile of N-(2,3-dimethylphenyl)-... is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate low cytotoxicity in normal mammalian cell lines, suggesting that this compound may possess a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances potency.
- Substituent Effects : Methyl or halogen substituents on the phenyl ring influence both solubility and bioactivity.
Table 2: Summary of SAR Findings
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Methyl | ortho | Increased potency |
| Halogen | para | Enhanced solubility |
| Electron-withdrawing group | meta | Improved bioactivity |
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-4-6-18(14(13)2)23-19(24)11-16-12-27-20(22-16)21-15-7-9-17(10-8-15)28(3,25)26/h4-10,12H,11H2,1-3H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWIWMDRSZNXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













